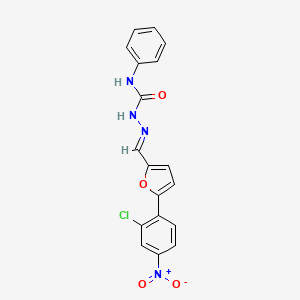

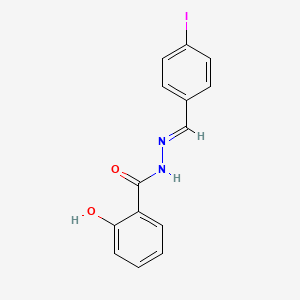

2-hydroxy-N'-(4-iodobenzylidene)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-N'-(4-iodobenzylidene)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. These compounds have been studied extensively due to their interesting chemical and physical properties, and potential applications in various fields.

Synthesis Analysis

The synthesis of benzohydrazide compounds, similar to 2-hydroxy-N'-(4-iodobenzylidene)benzohydrazide, typically involves condensation reactions. For instance, compounds like 4-chloro-N'-(4-hydroxy-3-nitrobenzylidene)benzohydrazide were synthesized and characterized using physico-chemical methods and single-crystal X-ray diffraction (Lei et al., 2011).

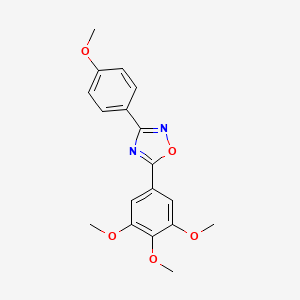

Molecular Structure Analysis

The molecular structure of these compounds is usually determined by X-ray crystallography. For example, (E)-4-Hydroxy-N-(2-Methoxybenzylidene) Benzohydrazide was characterized using single crystal X-ray diffraction, which provided detailed insights into its molecular structure (Rassem & Nour, 2016).

Chemical Reactions and Properties

Benzohydrazides typically participate in various chemical reactions due to their functional groups. They can form complexes with metals and are often involved in hydrogen bonding interactions, as seen in compounds like N'-[2,5-Dihydroxybenzylidene]-3,4,5-Trimethoxybenzohydrazide (Han, 2013).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

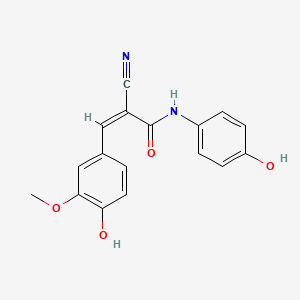

- Schiff base compounds, including derivatives of benzohydrazide, have been synthesized and characterized, showcasing potential bioactive properties. These compounds exhibit remarkable activities in antibacterial, antifungal, antioxidant, cytotoxic, enzymatic activities, and interaction with DNA, demonstrating their broad spectrum of potential scientific applications (Sirajuddin et al., 2013).

Antimicrobial Activity

- Vanadium(V) complexes derived from halido-substituted tridentate hydrazone compounds have shown significant antimicrobial activity, indicating their potential in developing new antimicrobial agents (He et al., 2018).

- Hydrazone compounds derived from 5-methylsalicylaldehyde demonstrated antimicrobial activities, suggesting their use in antibacterial applications (Meng et al., 2014).

Catalytic Properties

- Ni(II)-Aroylhydrazone complexes have been investigated as catalyst precursors, showing efficient catalysis in solvent-free nitroaldol condensation reactions, highlighting their potential in catalytic applications (Sutradhar et al., 2019).

Antioxidant Activity

- Novel 4-hydroxy-N'-[(1E)-substituted-phenylmethylidene] benzohydrazide analogs have been synthesized and evaluated for their antioxidant activity, demonstrating that different mechanisms are involved in antioxidant determination methods (Chaudhary et al., 2019).

Interaction with DNA

- The binding of Schiff base compounds with Salmon sperm DNA has been investigated, showing an intercalation mode of interaction, which could be relevant in the study of DNA interactions and potential therapeutic applications (Sirajuddin et al., 2013).

Propiedades

IUPAC Name |

2-hydroxy-N-[(E)-(4-iodophenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IN2O2/c15-11-7-5-10(6-8-11)9-16-17-14(19)12-3-1-2-4-13(12)18/h1-9,18H,(H,17,19)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFJXGCPJXWADL-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)I)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)I)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-N'-[(E)-(4-iodophenyl)methylidene]benzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5505052.png)

![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]propanamide](/img/structure/B5505089.png)

![5-(4-chlorophenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5505104.png)

![2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5505127.png)

![4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)